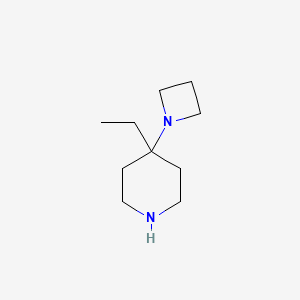

4-(Azetidin-1-yl)-4-ethylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(azetidin-1-yl)-4-ethylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-10(12-8-3-9-12)4-6-11-7-5-10/h11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYWDMRAEZRGIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Azetidin 1 Yl 4 Ethylpiperidine and Its Analogues

Established Synthetic Routes to the Core Azetidinylpiperidine Scaffold

The construction of the azetidinylpiperidine scaffold is a key focus in medicinal chemistry due to its presence in various biologically active compounds. rsc.orgcam.ac.uklongdom.org Synthetic strategies are often designed to be modular, allowing for the introduction of diverse substituents. nih.govmdpi.com

Intramolecular Cyclization Approaches for Piperidine (B6355638) Ring Formation

Intramolecular cyclization is a common and effective strategy for the formation of the piperidine ring. mdpi.com This approach involves a precursor molecule containing a nitrogen source and a reactive site that can undergo cyclization to form the six-membered ring. mdpi.com

One such method is the intramolecular hydroamination of N-allenyl carbamates, catalyzed by gold(I) complexes, which has proven effective for creating various cyclic amines, including piperidines. organic-chemistry.org Another approach involves the radical cyclization of aldehydes with pendant alkenes, mediated by a combination of photoredox, cobaloxime, and amine catalysis, which can yield piperidine rings under mild conditions. organic-chemistry.org

The aza-Prins cyclization is another powerful tool, where N-tosyl homoallylamine reacts with carbonyl compounds in the presence of a Lewis acid like aluminum chloride to produce substituted piperidines. organic-chemistry.org Additionally, enantioselective intramolecular Michael additions using organocatalysts can construct piperidine ring systems with high stereocontrol. nih.gov These reactions often start from readily available linear precursors that are induced to cyclize, forming the piperidine core. mdpi.com

Table 1: Selected Intramolecular Cyclization Methods for Piperidine Synthesis

| Method | Catalyst/Reagent | Key Features |

| Intramolecular Hydroamination | Gold(I) complex | Effective for N-allenyl carbamates. organic-chemistry.org |

| Radical Cyclization | Photoredox/Cobaloxime/Amine | Mild conditions, good functional group tolerance. organic-chemistry.org |

| Aza-Prins Cyclization | AlCl₃ | Forms substituted piperidines from homoallylamines. organic-chemistry.org |

| Intramolecular Michael Addition | Organocatalyst | High enantioselectivity. nih.gov |

Nucleophilic Aromatic Substitution Strategies for Azetidine (B1206935) Integration

Nucleophilic aromatic substitution (SNAr) is a key method for integrating the azetidine ring onto a pre-existing piperidine or a precursor that will form the piperidine ring. acs.org This reaction typically involves the displacement of a leaving group on an aromatic or heteroaromatic ring by the nitrogen atom of an azetidine derivative. nih.gov

For instance, the synthesis of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines involves the nucleophilic aromatic substitution of a 4-chloropyrimidine (B154816) with a Boc-protected 3-aminoazetidine. acs.org This key step is often performed at elevated temperatures, sometimes with microwave assistance, to facilitate the reaction. acs.org The reactivity in SNAr reactions can be influenced by the nature of the leaving group and the electronic properties of the aromatic ring. nih.gov While fluoride (B91410) is often the best leaving group in activated aryl systems, other halogens and even a cyano group can be effective depending on the specific reaction conditions and substrate. nih.gov

Advanced Methods for Azetidine Ring Construction

The synthesis of the azetidine ring itself can be challenging due to its strained nature. researchgate.net However, several advanced methods have been developed to construct this four-membered heterocycle. rsc.orgorganic-chemistry.org

Aziridines, being three-membered rings, are useful precursors for the synthesis of azetidines through ring expansion. sioc-journal.cnnih.gov One method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which can be generated under microwave irradiation, to yield 1-arenesulfonylazetidines. organic-chemistry.org Another strategy is a [3 + 1] cycloaddition reaction of azomethine ylides, derived from aziridines, with isocyanides in the presence of a Lewis acid catalyst like Y(OTf)₃ to form azetidine derivatives. rsc.org

A powerful method for constructing azacycles, including azetidines, is the intramolecular amination of organoboronates. organic-chemistry.orgacs.orgnih.govacs.org This reaction proceeds through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.orgacs.orgnih.govacs.org This method is notable for its ability to produce enantiomerically enriched azetidines with high stereospecificity and can tolerate various functional groups. organic-chemistry.orgacs.org The process involves heating a precursor boronic ester with a tethered methoxyamine group in the presence of a base like potassium tert-butoxide. acs.org

Cyclocondensation reactions provide a direct route to the azetidine ring. A one-pot synthesis can be achieved through the microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an aqueous alkaline medium. organic-chemistry.org Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols to form 1,3-disubstituted azetidines. organic-chemistry.org

Table 2: Advanced Methods for Azetidine Ring Synthesis

| Method | Precursor | Key Reagents/Catalysts |

| Ring Expansion | Aziridines | Dimethylsulfoxonium methylide, Y(OTf)₃ organic-chemistry.orgrsc.org |

| Intramolecular Amination | Organoboronates | Potassium tert-butoxide acs.org |

| Cyclocondensation | Alkyl dihalides, 1,3-propanediols | Microwave, Triflic anhydride (B1165640) organic-chemistry.org |

Advanced Synthetic Transformations for Functionalization

The functionalization of the 4-(azetidin-1-yl)-4-ethylpiperidine scaffold is achieved through several advanced synthetic transformations. These reactions allow for the precise introduction of various substituents on both the azetidine and piperidine ring systems, enabling the exploration of structure-activity relationships.

N-Alkylation and Derivatization Strategies

N-alkylation is a fundamental strategy for derivatizing the piperidine nitrogen of the core structure. This process involves the reaction of the secondary amine with a range of alkylating agents to introduce new substituents. researchgate.netsyr.edu These reactions are typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine. acs.org The choice of alkylating agent is critical as it determines the nature of the substituent introduced. For instance, the use of alkyl halides or sulfonates allows for the introduction of simple alkyl or substituted alkyl chains.

Reductive amination is another powerful method for N-alkylation. This two-step process involves the initial formation of an iminium ion by reacting the piperidine with an aldehyde or ketone, followed by reduction to the corresponding tertiary amine. This method is particularly useful for introducing more complex and sterically hindered groups.

Derivatization can also be achieved through acylation reactions, where an acyl group is introduced onto the piperidine nitrogen. researchgate.net This is typically accomplished using acyl chlorides or anhydrides in the presence of a base. The resulting amides can exhibit different chemical and biological properties compared to their alkylated counterparts.

The table below summarizes various N-alkylation and derivatization strategies that can be applied to the this compound scaffold, based on common organic synthesis reactions.

| Reaction Type | Reagents | Introduced Group | Reference |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N) | Alkyl group (R) | researchgate.netacs.org |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Substituted alkyl group | researchgate.net |

| Acylation | Acyl chloride (RCOCl), Anhydride ((RCO)₂O), Base | Acyl group (RCO) | researchgate.net |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base | Sulfonyl group (RSO₂) | google.com |

Introduction of Diverse Substituents on Ring Systems

The introduction of a wide array of substituents onto both the azetidine and piperidine rings is a key aspect of creating a diverse library of analogs. nih.gov This is often achieved through multi-step synthetic sequences that build the desired functionality into the heterocyclic framework. researchgate.net For the piperidine ring, substituents can be introduced at various positions prior to or after the coupling with the azetidine moiety.

One common approach involves the use of pre-functionalized piperidine starting materials. For example, piperidones can be used to introduce substituents at the 4-position through reactions with organometallic reagents or Wittig-type reactions. The resulting substituted piperidines can then be coupled with an appropriate azetidine precursor.

For the azetidine ring, substitution is often introduced at the 3-position. This can be accomplished by starting with a 3-substituted azetidine derivative, which can be prepared through various synthetic routes. For example, the ring-opening of bicyclic azetidinium intermediates with nucleophiles can provide access to a range of 3-substituted azetidines. researchgate.netresearchgate.net

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for introducing aryl, heteroaryl, and other complex substituents onto the heterocyclic rings. google.com These reactions typically involve the use of a pre-halogenated or triflated scaffold that can be coupled with a wide variety of boronic acids, alkenes, or amines.

The following table outlines some of the methods used to introduce substituents on the ring systems of this compound and its analogs.

| Ring System | Method | Reagents | Introduced Substituent | Reference |

| Piperidine | Grignard Reaction on Piperidone | R-MgBr | Alkyl/Aryl group | ethernet.edu.et |

| Piperidine | Wittig Reaction on Piperidone | Ph₃P=CHR | Alkylidene group | ethernet.edu.et |

| Azetidine | Ring-opening of Aziridinium ion | Nucleophile (e.g., N₃⁻, CN⁻) | Various functional groups | researchgate.net |

| Both | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group | google.com |

| Both | Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group | google.com |

Asymmetric Synthesis and Enantiomeric Control

The presence of stereocenters in this compound and its analogs necessitates the use of asymmetric synthesis to control the stereochemical outcome. york.ac.uk This is particularly important in drug discovery, as different enantiomers of a chiral molecule can have vastly different biological activities.

One approach to achieving enantiomeric control is through the use of chiral starting materials. ptfarm.pl For example, enantiomerically pure amino acids can be used as precursors for the synthesis of chiral azetidines or piperidines. These chiral building blocks can then be coupled to form the desired product with a defined stereochemistry.

Chiral auxiliaries can also be employed to direct the stereochemical course of a reaction. york.ac.uk A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereoselectivity of a subsequent reaction. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

Asymmetric catalysis is another powerful tool for enantioselective synthesis. nih.gov This approach utilizes a chiral catalyst to favor the formation of one enantiomer over the other. A wide variety of chiral catalysts have been developed for various transformations, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. ptfarm.pl

The table below highlights some of the key strategies for achieving asymmetric synthesis and enantiomeric control.

| Strategy | Description | Example Application | Reference |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials from nature. | Synthesis of chiral piperidines from amino acids. | york.ac.uk |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a reaction. | Evans aldol (B89426) reaction for stereoselective C-C bond formation. | york.ac.uk |

| Asymmetric Catalysis | Use of a chiral catalyst to favor one enantiomer. | Noyori asymmetric hydrogenation of ketones. | ptfarm.pl |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemate. | Lipase-catalyzed acylation of a racemic alcohol. | ptfarm.plnih.gov |

Optimization of Synthetic Pathways for Research Scale Production

Process Robustness and Yield Improvement Strategies

A robust synthetic process is one that is reliable and reproducible, even when scaled up. To achieve this, each step of the synthesis must be carefully evaluated and optimized. This includes factors such as reaction temperature, concentration, and reaction time. The choice of reagents and solvents can also have a significant impact on the robustness of a process. For example, replacing hazardous or expensive reagents with safer and more cost-effective alternatives is often a key consideration.

Yield improvement is another critical aspect of process optimization. This can be achieved through a variety of strategies, such as optimizing reaction conditions to minimize side reactions, using more efficient catalysts, or improving the work-up and purification procedures. Design of Experiments (DoE) is a statistical tool that can be used to systematically explore the effects of multiple variables on a reaction's outcome, allowing for the rapid identification of optimal conditions.

The following table summarizes some of the strategies for improving process robustness and yield.

| Strategy | Description | Benefit |

| Condition Optimization | Fine-tuning of temperature, concentration, and time. | Maximizes product formation and minimizes side reactions. |

| Reagent/Solvent Selection | Choosing safer, more efficient, and cost-effective materials. | Improves process safety and economics. |

| Catalyst Screening | Identifying the most active and selective catalyst for a given transformation. | Increases reaction rate and selectivity, leading to higher yields. |

| Improved Work-up/Purification | Developing more efficient methods for isolating the desired product. | Reduces product loss and improves purity. |

Impurity Control in Synthetic Route Development

The control of impurities is of paramount importance in the synthesis of compounds intended for biological testing. ptfarm.pl Impurities can arise from a variety of sources, including starting materials, side reactions, and degradation of the product. A thorough understanding of the reaction mechanism is essential for identifying potential impurities and developing strategies to control their formation.

Analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to monitor the purity of the product at each stage of the synthesis. These methods can also be used to identify and quantify any impurities that are present. Once an impurity has been identified, steps can be taken to minimize its formation, such as modifying the reaction conditions or using a different synthetic route.

Purification techniques, such as crystallization and chromatography, are used to remove impurities from the final product. The choice of purification method will depend on the nature of the product and the impurities present. In some cases, multiple purification steps may be necessary to achieve the desired level of purity.

The table below outlines key aspects of impurity control in synthetic route development.

| Aspect | Description | Methods |

| Impurity Identification | Determining the structure and origin of impurities. | HPLC, GC, Mass Spectrometry, NMR |

| Formation Control | Minimizing the generation of impurities during the reaction. | Optimization of reaction conditions, use of highly selective reagents. |

| Purification | Removing impurities from the final product. | Crystallization, Chromatography, Distillation |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

The molecular structure of 4-(Azetidin-1-yl)-4-ethylpiperidine has been rigorously characterized using a combination of spectroscopic methods, each providing unique insights into its atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the precise structure of organic molecules. emerypharma.com For compounds containing piperidine (B6355638) and azetidine (B1206935) rings, NMR provides detailed information about the chemical environment of each proton and carbon atom. chemicalbook.commagritek.com

In the ¹H NMR spectrum of a related piperidine structure, the protons on the piperidine ring typically appear at distinct chemical shifts. For instance, the axial and equatorial protons adjacent to the nitrogen atom are observed at different ppm values, reflecting their different magnetic environments. chemicalbook.com Similarly, the protons of the azetidine ring would exhibit characteristic signals.

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms. emerypharma.comresearchgate.net A COSY spectrum reveals proton-proton couplings, allowing for the tracing of the proton network within the piperidine and azetidine rings, as well as the ethyl group. emerypharma.com HSQC correlates directly bonded proton and carbon atoms, while HMBC identifies longer-range (2-3 bond) correlations between protons and carbons. These correlations are crucial for unambiguously assigning the quaternary carbon at the 4-position of the piperidine ring and for confirming the connection between the azetidine and piperidine moieties. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Piperidine Scaffold

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Piperidine-H2, H6 (axial) | ~2.5-2.7 | ~50-55 |

| Piperidine-H2, H6 (equatorial) | ~2.9-3.1 | |

| Piperidine-H3, H5 (axial) | ~1.4-1.6 | ~25-30 |

| Piperidine-H3, H5 (equatorial) | ~1.7-1.9 | |

| Ethyl-CH₂ | ~1.3-1.5 | ~20-25 |

| Ethyl-CH₃ | ~0.8-1.0 | ~8-12 |

| Azetidine-CH₂ | ~3.0-3.5 | ~55-60 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass-to-charge ratio (m/z), HRMS can confirm the molecular formula of this compound. This technique is sensitive enough to differentiate between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. evitachem.com In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching of the alkyl groups (piperidine, azetidine, and ethyl) typically in the range of 2850-3000 cm⁻¹. The C-N stretching vibrations of the tertiary amines in the piperidine and azetidine rings would likely appear in the region of 1000-1250 cm⁻¹. The absence of certain bands, such as a broad N-H stretch around 3300-3500 cm⁻¹, would confirm the tertiary nature of the amine groups.

Advanced Crystallographic Investigations

Crystallographic studies provide a definitive three-dimensional map of a molecule's structure in the solid state.

X-ray Crystallography for Ligand-Target Structural Characterization

X-ray crystallography is an indispensable tool for determining the absolute three-dimensional structure of a molecule. researchgate.netbioscience.fi For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This technique can also reveal the conformation of the piperidine and azetidine rings in the solid state. Furthermore, if the compound is co-crystallized with a biological target, such as an enzyme or receptor, X-ray crystallography can elucidate the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern the binding of the ligand to its target. researchgate.net This information is invaluable for understanding the compound's mode of action and for the rational design of new, more potent analogues. epo.orggoogle.com

Conformational Dynamics Studies

The biological activity of a molecule is often dependent on its three-dimensional shape and flexibility. Conformational dynamics studies explore the different spatial arrangements a molecule can adopt.

The piperidine ring in this compound is expected to exist predominantly in a chair conformation to minimize steric strain. ucl.ac.uk However, the presence of the bulky 4-substituents (azetidinyl and ethyl groups) may influence the equilibrium between the two possible chair conformations. The azetidine ring, being a four-membered ring, is puckered to relieve ring strain. Computational modeling and variable-temperature NMR studies can provide insights into the energy barriers between different conformations and the preferred spatial arrangement of the molecule in solution. ucl.ac.uknih.gov Understanding the conformational preferences of this compound is crucial as it can dictate how it interacts with biological targets.

of this compound

The structural and conformational properties of saturated heterocyclic compounds are fundamental to understanding their chemical reactivity and biological activity. For the compound this compound, which features a piperidine ring substituted at the 4-position with both an ethyl group and a four-membered azetidine ring, a detailed conformational analysis is crucial. The piperidine ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. The orientation of the substituents (axial vs. equatorial) and the dynamic interplay between different ring conformations are key areas of investigation. Advanced analytical techniques, including Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy and computational modeling, are essential tools for elucidating these complex structural features.

The substitution pattern of this compound presents a complex challenge for conformational analysis. The piperidine ring is subject to ring inversion, while the azetidine ring also possesses a degree of conformational flexibility. The energetic landscape of the molecule is determined by the interplay of steric and electronic effects arising from the substituents.

Variable Temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic molecular processes, such as the conformational exchange between different ring puckers or rotamers. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals, which provides information about the kinetics of the exchange processes.

At ambient temperatures, if the rate of conformational exchange (e.g., chair-to-chair inversion of the piperidine ring) is fast on the NMR timescale, the spectra will show time-averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of this exchange slows down. If the temperature is lowered sufficiently to reach the slow-exchange regime, separate signals for the distinct axial and equatorial environments can be resolved.

The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). lifesciencesite.com This value can be used to calculate the free energy of activation (ΔG‡) for the conformational exchange process, providing a quantitative measure of the energy barrier to inversion. lifesciencesite.com For a molecule like this compound, VT-NMR could be used to determine the energy barrier for the piperidine ring flip. This barrier would be influenced by the steric bulk of the ethyl and azetidinyl groups at the C4 position.

Table 1: Illustrative Data from a Hypothetical VT-NMR Experiment This table presents hypothetical data to illustrate the type of information obtained from VT-NMR studies, as specific experimental data for this compound is not publicly available.

| Proton Signal | Chemical Shift (δ) at High T (e.g., 298K) | Appearance at Coalescence T (Tc) | Chemical Shifts (δ) at Low T (e.g., 180K) | Calculated Energy Barrier (ΔG‡) |

| Piperidine H-2/H-6 | Broad singlet | Coalesced broad peak | δ_axial, δ_equatorial | Illustrative: 45 kJ/mol |

| Piperidine H-3/H-5 | Broad singlet | Coalesced broad peak | δ_axial, δ_equatorial | Illustrative: 45 kJ/mol |

The presence of the nitrogen atom in both the piperidine and azetidine rings can also lead to dynamic processes such as nitrogen inversion, which can be similarly studied using VT-NMR techniques. ipb.pt

Computational chemistry provides a powerful complement to experimental techniques for studying molecular conformation. researchgate.net Using methods such as Density Functional Theory (DFT), it is possible to model the different possible conformations of this compound and calculate their relative energies. srce.hr

For the piperidine ring, the primary conformations of interest are the chair forms. Due to the substitution at C4, two distinct chair conformations are possible, differing in the axial or equatorial placement of the azetidin-1-yl and ethyl groups. However, since both substituents are on the same carbon, one must be axial and the other equatorial in a chair conformation, or the ring must adopt a non-chair conformation. A key question is which substituent preferentially occupies the equatorial position. Generally, bulkier groups prefer the less sterically hindered equatorial position. Computational models can precisely quantify the steric strain and relative energies associated with these arrangements.

The analysis would typically involve:

Conformational Search: Identifying all possible low-energy structures (conformers).

Geometry Optimization: Calculating the minimum energy geometry for each conformer.

Energy Calculation: Determining the relative stability of the conformers.

Studies on related substituted piperidines and azetidines have shown that computational methods can accurately predict preferred conformations and the energy barriers between them. nih.govresearchgate.net For instance, calculations on L-azetidine-2-carboxylic acid and (S)-piperidine-2-carboxylic acid have explored the conformational preferences and cis-trans isomerization, highlighting how ring size affects backbone and ring structure. nih.gov

Table 2: Illustrative Results from a Hypothetical Computational Analysis This table presents hypothetical data to illustrate the type of information obtained from computational studies, as specific data for this compound is not publicly available.

| Conformer | Piperidine Ring Conformation | Substituent Orientation | Relative Energy (kJ/mol) | Predicted Population (%) at 298K |

| A | Chair | Ethyl (equatorial), Azetidinyl (axial) | 0 (most stable) | ~95 |

| B | Chair | Ethyl (axial), Azetidinyl (equatorial) | 8 | ~4.9 |

| C | Twist-Boat | - | 25 | <0.1 |

These computational models can also predict NMR parameters, such as chemical shifts and coupling constants, which can then be compared with experimental data to validate the predicted conformational model. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are employed to investigate the electronic structure and properties of molecules from first principles. These methods are crucial for understanding the intrinsic properties of 4-(Azetidin-1-yl)-4-ethylpiperidine at an atomic level.

Ab initio methods are based on the fundamental principles of quantum mechanics without the use of empirical parameters. ucl.ac.uk For this compound, ab initio calculations, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can be utilized to determine its optimized geometry, conformational energies, and electronic properties. ucl.ac.uk These methods, while computationally intensive, provide a high level of accuracy. For instance, a conformational analysis of the piperidine (B6355638) ring and the orientation of the azetidine (B1206935) and ethyl substituents can be performed to identify the most stable conformers. The relative energies of different chair and boat conformations of the piperidine ring, as well as the rotational barriers of the substituents, can be calculated.

Table 1: Illustrative Ab Initio Calculation Results for Conformers of this compound

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Chair (Equatorial Ethyl, Equatorial Azetidinyl) | MP2/6-31G | 0.00 | 1.85 |

| Chair (Axial Ethyl, Equatorial Azetidinyl) | MP2/6-31G | 2.5 | 2.10 |

| Chair (Equatorial Ethyl, Axial Azetidinyl) | MP2/6-31G | 3.1 | 2.35 |

| Twist-Boat | MP2/6-31G | 5.8 | 2.90 |

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a computationally less expensive alternative to ab initio calculations by incorporating some empirical parameters. wustl.edu These methods are particularly useful for larger systems or for preliminary, high-throughput computational screening. For this compound, semi-empirical methods can be employed to rapidly explore its conformational landscape and to calculate properties like heats of formation and ionization potentials. researchgate.net While less accurate than ab initio or DFT methods, they can provide valuable qualitative insights and starting geometries for more rigorous calculations. ucl.ac.uk

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations, using functionals like B3LYP, are well-suited for investigating the properties of this compound. researchgate.net These calculations can provide accurate predictions of its geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as molecular orbital energies (HOMO and LUMO) and electrostatic potential maps. researchgate.net The electrostatic potential map is particularly useful for identifying electron-rich and electron-poor regions of the molecule, which are crucial for understanding its intermolecular interactions. Furthermore, DFT calculations have been used to rationalize the regioselectivity of reactions involving azetidine rings. researchgate.net

Table 2: Illustrative DFT Calculation Results for this compound

| Property | DFT Functional/Basis Set | Calculated Value |

| HOMO Energy | B3LYP/6-311+G(d,p) | -6.5 eV |

| LUMO Energy | B3LYP/6-311+G(d,p) | 1.2 eV |

| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | 7.7 eV |

| Total Energy | B3LYP/6-311+G(d,p) | -558.9 Hartree |

Molecular Mechanics (MM) and Force Field Calculations

Molecular mechanics (MM) methods treat molecules as a collection of atoms held together by springs, using classical mechanics to calculate the potential energy of a system. rushim.ru These methods rely on force fields, which are sets of parameters that define the energy function. For this compound, MM calculations are invaluable for rapidly exploring its vast conformational space. By employing force fields like MMFF94 or AMBER, one can perform systematic conformational searches to identify low-energy conformers. acs.org This information is critical for understanding the molecule's preferred shapes and how it might fit into a binding site. Molecular mechanics is also foundational for more advanced simulations like molecular dynamics.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for all atoms in the system over time. nih.govrsc.org This allows for the study of the time-dependent behavior of molecules and their interactions. In the context of this compound, MD simulations are particularly powerful for investigating its interaction with a potential biological target, such as a G-protein coupled receptor or an enzyme. mdpi.compeerj.commdpi.com

By placing the ligand in the binding site of a receptor and solvating the system, MD simulations can reveal:

The stability of the ligand-receptor complex over time.

The key amino acid residues involved in binding.

The role of water molecules in mediating interactions.

The conformational changes induced in the receptor upon ligand binding. acs.orgpeerj.com

For example, MD simulations could be used to study the binding of this compound to the CCR5 receptor, a target for which similar piperidine derivatives have been investigated. nih.govresearchgate.net Such simulations would provide insights into the dynamic nature of the binding and the stability of crucial hydrogen bonds and hydrophobic interactions. acs.orgnih.gov

Table 3: Illustrative MD Simulation Parameters for this compound with a Target Protein

| Parameter | Value/Method |

| Force Field | AMBER |

| Water Model | TIP3P |

| Simulation Time | 100 ns |

| Temperature | 310 K |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

Molecular Docking Analyses for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. peerj.comacs.org It is a widely used method in drug discovery for virtual screening and for proposing binding hypotheses. For this compound, docking studies can be performed against a variety of potential protein targets. whiterose.ac.uk The process involves generating a multitude of possible binding poses of the ligand within the receptor's active site and then using a scoring function to rank them. acs.orgpeerj.com

The results of a docking analysis can predict:

The most likely binding mode of the ligand.

The binding affinity, often expressed as a docking score or estimated binding free energy.

The specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. acs.org

For instance, docking this compound into the binding site of a histamine (B1213489) receptor could reveal potential interactions with key residues, similar to what has been observed for other azetidine-containing ligands. acs.org

Table 4: Illustrative Molecular Docking Results for this compound against a Hypothetical Receptor

| Docking Program | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| AutoDock Vina | -8.5 | Asp115, Tyr282 | Hydrogen Bond, Pi-Alkyl |

| Glide | -7.9 | Trp98, Phe190 | Hydrophobic, Pi-Pi Stacking |

| GOLD | -8.2 | Ser119, Asn278 | Hydrogen Bond |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of modern drug design, enabling the identification of essential structural features responsible for a molecule's biological activity. rsc.org For a scaffold such as this compound, pharmacophore models can be developed to guide the discovery of new ligands with desired pharmacological profiles. nih.gov

Structure-based pharmacophore models are derived from the three-dimensional structure of a biological target in complex with a ligand. scirp.org In the context of this compound, if this compound were to be co-crystallized with a target protein, the resulting structure would be invaluable. Analysis of the binding site would reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions, between the ligand and the protein. scirp.org

For instance, the piperidine nitrogen of a related derivative could act as a positive ionizable feature, forming a salt bridge with acidic residues like aspartate or glutamate (B1630785) in the active site. nih.gov The azetidine ring and the ethyl group would likely occupy hydrophobic pockets. nih.gov These interaction points would be translated into a 3D pharmacophore model, defining the spatial arrangement of features necessary for binding. This model could then be used to screen large compound libraries for molecules that fit these criteria. scirp.org

A hypothetical structure-based pharmacophore model for a target interacting with this compound might include:

A hydrogen bond acceptor feature.

A hydrophobic feature corresponding to the ethyl group.

A positive ionizable feature centered on the piperidine nitrogen.

Excluded volumes to define the boundaries of the binding pocket.

Table 1: Hypothetical Structure-Based Pharmacophore Features for a this compound Analog

| Pharmacophore Feature | Corresponding Moiety | Potential Interaction |

| Positive Ionizable | Piperidine Nitrogen | Salt bridge with acidic residues (e.g., ASP, GLU) |

| Hydrophobic | Ethyl Group | van der Waals interactions with hydrophobic pocket |

| Hydrophobic | Azetidine Ring | Interactions with hydrophobic residues |

| Hydrogen Bond Acceptor | (Hypothetical substituent) | Hydrogen bond with donor residues (e.g., SER, THR) |

In the absence of a target's crystal structure, ligand-based pharmacophore models can be generated from a set of molecules with known biological activity. nih.gov This approach involves aligning a series of active compounds and identifying the common chemical features that are presumed to be responsible for their activity. nih.gov

To develop a ligand-based pharmacophore for analogs of this compound, a diverse set of such compounds with measured affinities for a specific target would be required. The 3D structures of these molecules would be generated and conformationally analyzed. A pharmacophore hypothesis could then be built, representing the 3D arrangement of essential features. For example, a model for a series of piperidine derivatives might highlight the importance of a basic nitrogen atom and two hydrophobic regions at a specific distance from each other. rsc.org

The quality of a ligand-based model is often assessed by its ability to distinguish active from inactive compounds in a database. A robust model will have a high enrichment factor, meaning it preferentially selects active molecules. nih.gov

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds. acs.org This process, known as virtual screening, is a cost-effective method for identifying novel hit compounds that possess the desired pharmacophoric features and are therefore likely to be active. researchgate.net

The screening process involves rapidly evaluating millions of compounds to see if they can match the pharmacophore query. Hits from this initial screen can then be subjected to further filtering, such as applying drug-likeness rules (e.g., Lipinski's rule of five) and assessing their synthetic accessibility. nih.gov The most promising candidates would then be selected for chemical synthesis and biological testing. This approach has been successfully used to identify novel inhibitors for various targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound analogs, a QSAR model could predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

To build a QSAR model, a dataset of compounds with their corresponding biological activities (e.g., IC50 or Ki values) is required. A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices, are calculated for each molecule. nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to develop an equation that relates a subset of these descriptors to the biological activity.

For piperidine and piperazine (B1678402) derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields of the molecules. The resulting contour maps can visualize regions where modifications to the chemical structure would likely lead to an increase or decrease in activity. nih.gov For instance, a CoMFA map might indicate that a bulky substituent is favored in one region, while a negatively charged group is disfavored in another.

Table 2: Key Steps in a Hypothetical QSAR Study of this compound Analogs

| Step | Description |

| 1. Data Set Selection | A series of this compound analogs with measured biological activity against a specific target. |

| 2. Molecular Modeling | Generation of 3D structures and conformational analysis for all compounds. |

| 3. Descriptor Calculation | Computation of various 1D, 2D, and 3D molecular descriptors. |

| 4. Model Development | Use of statistical methods to build a predictive equation relating descriptors to activity. |

| 5. Model Validation | Assessment of the model's statistical significance and predictive power using internal and external validation sets. |

| 6. Interpretation | Analysis of the model to understand which properties are crucial for activity and to guide the design of new compounds. |

In Silico Approaches for Scaffold Design and Expansion

In silico methods are instrumental in the design of new molecular scaffolds and the expansion of existing ones to improve potency, selectivity, and pharmacokinetic properties.

Fragment-based drug discovery (FBDD) is a powerful strategy that begins with the identification of low-molecular-weight fragments that bind to a biological target. nih.gov These fragments can then be elaborated into more potent, lead-like molecules using several strategies:

Fragment Growing: This involves extending a fragment to pick up additional interactions with the target protein. For a fragment containing the azetidinyl-piperidine core, computational methods could suggest modifications to the ethyl group or additions to the piperidine ring to better occupy a nearby pocket in the binding site. acs.org

Fragment Linking: If two fragments are found to bind in adjacent sites, they can be connected by a linker to create a single, higher-affinity molecule. The optimal linker length and composition can be explored using computational modeling to ensure the linked fragments maintain their favorable binding orientations.

Fragment Merging: This strategy involves combining the features of two or more overlapping fragments into a single new molecule.

A scaffold-hopping approach could also be employed, where the this compound core is replaced with other structurally distinct but functionally similar scaffolds to explore new chemical space and potentially improve properties like solubility or metabolic stability. cresset-group.comd-nb.info This can be guided by in silico profiling and virtual screening of fragment libraries. researchgate.net

Scaffold Hopping Methodologies

Scaffold hopping is a computational chemistry strategy employed in drug discovery to identify novel molecular scaffolds that are structurally distinct from existing lead compounds but retain similar biological activity. This technique is particularly valuable for generating new intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties of a parent scaffold, or exploring new chemical space. The core principle of scaffold hopping is to replace the central framework of a molecule while preserving the three-dimensional orientation of key functional groups responsible for target interaction.

For the compound this compound, the piperidine ring serves as the central scaffold. A scaffold hopping approach would aim to replace this six-membered heterocycle with other ring systems. These new scaffolds would be designed to maintain the spatial arrangement of the azetidine and ethyl substituents, which are likely crucial for its biological activity. A patent for piperidin-4-yl azetidine derivatives as JAK1 inhibitors suggests the importance of this general structure in modulating specific biological targets. google.com

The process of scaffold hopping can be guided by various computational methods, including 3D shape similarity searches, pharmacophore modeling, and fragment replacement algorithms. These methods help to identify isosteric and bioisosteric replacements for the core scaffold that are predicted to have a higher probability of success. For instance, a scaffold hopping approach was successfully used to develop ML218, an ion channel inhibitor, by modifying an existing chemical series. epo.org

Below is a table illustrating potential scaffold replacements for the 4-ethylpiperidine (B1265683) core of this compound, a concept central to scaffold hopping methodologies.

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Replacement |

| 4-Ethylpiperidine | Cyclohexane | To remove the basic nitrogen and alter pharmacokinetic properties while maintaining a similar six-membered ring structure. |

| Pyrrolidine | To explore a five-membered ring system, potentially offering different conformational flexibility and vector positioning of substituents. | |

| Azepane | To investigate a larger seven-membered ring, which could provide alternative geometries for substituent presentation. | |

| Bicyclo[1.1.1]pentane | To introduce a rigid, non-planar scaffold that can mimic the spatial arrangement of the original substituents in a novel chemical space. |

This table presents hypothetical scaffold hopping strategies that could be applied to this compound based on established medicinal chemistry principles.

Application of Machine Learning and Deep Learning in Molecular Design

The fields of machine learning (ML) and deep learning (DL) have become integral to modern drug discovery and molecular design. nih.govnih.gov These computational techniques can analyze vast chemical datasets to learn the complex relationships between molecular structure and biological activity, guiding the design of novel compounds with desired properties. wgtn.ac.nz For a molecule like this compound, ML and DL models could be applied in several ways to accelerate the discovery of new analogs with improved efficacy, selectivity, or pharmacokinetic profiles.

De novo molecular design using deep learning, for example, employs generative models to create novel molecular structures from scratch. nih.govresearchgate.net These models, such as recurrent neural networks (RNNs), autoencoders, and generative adversarial networks (GANs), can be trained on large libraries of known active compounds to generate new molecules that are predicted to be active against a specific biological target. arxiv.orgrsc.orgumd.eduresearchgate.net In the context of this compound, a generative model could be used to design a library of virtual compounds that retain the key pharmacophoric features of the parent molecule while exploring diverse chemical space around its core structure.

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of these newly designed molecules. nih.gov By training on experimental data from a series of related compounds, a QSAR model could learn the structural features that contribute to or detract from the desired activity. This predictive power allows for the rapid virtual screening of large numbers of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

The table below outlines various machine and deep learning models and their potential applications in the molecular design of derivatives related to this compound.

| Model Type | Specific Model Example | Potential Application in Molecular Design |

| Machine Learning | Random Forest | Developing QSAR models to predict biological activity based on molecular descriptors. |

| Support Vector Machine (SVM) | Classifying compounds as active or inactive against a particular target. | |

| Deep Learning | Recurrent Neural Network (RNN) | Generating novel molecular structures represented as SMILES strings. wgtn.ac.nz |

| Generative Adversarial Network (GAN) | Designing new molecules with specific desired properties through a two-network system of a generator and a discriminator. arxiv.orgumd.eduresearchgate.net | |

| Graph Convolutional Network (GCN) | Predicting molecular properties by treating molecules as graphs, capturing intricate structural information. |

This table illustrates how various machine and deep learning models could be hypothetically employed to advance the molecular design based on the this compound structure.

Structure Activity Relationship Sar Investigations

Systematic Modification of the Azetidine (B1206935) Ring

The four-membered azetidine ring, while less strained than an aziridine, is a key structural motif whose modification can significantly impact biological activity. rsc.org Its unique, rigid, three-dimensional structure is valuable in drug discovery. nih.gov Spirocyclic systems, where the azetidine ring is fused to another ring system, are of particular interest. For instance, spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have shown notable antibacterial and antifungal properties. rsc.org

In the development of metabotropic glutamate (B1630785) receptor 2 (mGlu2) positive allosteric modulators (PAMs), a spiro-oxindole piperidine (B6355638) scaffold was successfully replaced with a 3-(azetidin-3-yl)-1H-benzimidazol-2-one core. nih.gov This substitution, creating a bioisosteric replacement, highlights that the azetidine ring can serve as a crucial component within a larger, more complex structure to maintain or improve pharmacological activity. nih.gov

Further studies on spirocyclic azetidines have demonstrated their potential as bioisosteres for more common six-membered heterocycles like morpholine (B109124) and piperazine (B1678402). researchgate.net The synthesis of nitrofuran-warhead-equipped spirocyclic azetidines has yielded compounds with excellent activity against Mycobacterium tuberculosis, underscoring the therapeutic potential of this scaffold. mdpi.com Modifications often involve attaching various functional groups to the azetidine nitrogen or altering adjacent fused ring systems to explore interactions with biological targets.

Exploration of Substituents on the Piperidine Moiety

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals, and its substitution pattern is a key determinant of pharmacological effect. bepls.com For compounds related to the 4-(azetidin-1-yl)-4-ethylpiperidine core, modifications to the piperidine nitrogen (N1 position) and at the C4 position are common strategies to modulate activity.

In a comprehensive study of 1,4,4-trisubstituted piperidines as potential coronavirus inhibitors, the substituent on the piperidine nitrogen (R1) was found to be critical. nih.gov A benzyl (B1604629) group at the N1 position was often favorable, while replacing it with hydrogen, methyl, or cyclohexyl groups reduced antiviral activity. nih.gov Furthermore, substitutions on this N-benzyl moiety also influenced potency, with certain fluorine substitutions having a negative impact. nih.gov

The nature of the groups at the C4 position alongside the azetidine ring also plays a significant role. In a series of dual histamine (B1213489) H3 and sigma-1 (σ1) receptor antagonists, replacing a piperazine ring with a piperidine moiety was identified as a crucial structural element for achieving high affinity at the σ1 receptor. nih.gov This demonstrates that the piperidine core itself is a key pharmacophoric feature. The exploration of various substituents, from simple alkyl groups to more complex aromatic systems, allows for the optimization of interactions with target proteins. nih.govpjps.pk

| Compound | R1 (N-Substituent) | R3 (Amine Substituent) | EC50 (µM) |

|---|---|---|---|

| Analog 1 | Benzyl | Benzyl | >100 |

| Analog 2 | Benzyl | 4-Fluorobenzyl | 7.4 |

| Analog 4 | H | 4-Fluorobenzyl | >100 |

| Analog 5 | Methyl | 4-Fluorobenzyl | >100 |

| Analog 6 | Cyclohexyl | 4-Fluorobenzyl | >100 |

| Analog 9 | 3-Fluorobenzyl | 4-Fluorobenzyl | 22 |

Impact of Alkyl Chain Variations on Research Outcomes

The length and structure of alkyl chains, whether as substituents or linkers, can profoundly affect a molecule's biological profile by influencing its size, lipophilicity, and conformational flexibility. In the development of acetylcholinesterase (AChE) inhibitors based on a coumarin (B35378) scaffold, the length of an alkyl spacer chain was systematically varied. mdpi.com Research showed that inhibitory potency decreased as the alkyl chain length increased, with a two-methylene spacer identified as the most favorable linker for optimal activity. mdpi.com

Similarly, in studies of lipopeptide antibiotics, the length of the N-terminal lipid tail, an alkyl chain, was modified to determine the optimal length for potent activity against multidrug-resistant bacteria. This highlights a common principle in SAR: there is often an optimal alkyl chain length for activity, beyond which potency can decrease due to steric hindrance or unfavorable physicochemical properties. In the context of this compound, the ethyl group at the C4 position is a specific alkyl substituent. Varying this group to methyl, propyl, or other alkyl chains would be a logical step in an SAR investigation to probe the size of the binding pocket at the biological target. pjps.pk

Stereochemical Influences on Biological Activity

Stereochemistry is a critical factor in drug action, as biological systems are chiral. The spatial arrangement of atoms can dictate how a molecule interacts with its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For many classes of compounds, biological activity is confined to a single enantiomer or diastereomer. nih.govnih.gov

Investigations into nature-inspired compounds and their derivatives have shown that only isomers with a specific stereochemistry—the (5S, αS) isomers—displayed significant antiplasmodial activity. nih.govnih.gov This suggests that processes such as uptake into the cell may be stereoselective. nih.govnih.gov Therefore, controlling the stereochemistry of substituted piperidines is a key area of interest in organic synthesis to develop novel, structurally diverse molecules for drug discovery screening libraries. nih.gov For a molecule like this compound, the spirocyclic nature of the azetidine-piperidine junction creates a stereocenter. The synthesis and separation of individual enantiomers would be an essential step to determine if the biological activity is stereospecific, which is often the case for potent and selective drugs. nih.gov

| Compound Subclass | Isomer Configuration | Antiplasmodial Activity | Target Binding |

|---|---|---|---|

| Subclass 1 | (5S, αS) | Active | Active |

| Other Isomers | Inactive | Inactive | |

| Subclass 2 | (5S, αS) | Active | Both Active |

| Other Isomers | Inactive | ||

| Subclass 3 | (5S, αS) | Active | Both Active |

| Other Isomers | Inactive |

Correlation of Structural Features with Functional Responses

The ultimate goal of SAR studies is to establish clear correlations between specific structural features and the resulting biological or functional response. This allows for the rational design of more potent and selective molecules. For example, in the study of H3/σ1 receptor antagonists, it was unequivocally determined that the piperidine ring was the most influential structural element for achieving high affinity at the σ1 receptor. nih.gov

In the development of antiviral 1,4,4-trisubstituted piperidines, specific correlations were established:

N-Benzyl Group: The presence of an N-benzyl group on the piperidine was crucial for activity. nih.gov

Aromatic Substitution: A 4-fluoro substituent on a benzyl group at another position was necessary for potency, as the unsubstituted analog was inactive. nih.gov

Piperidine Core: Replacing the piperidine with an acyclic analog resulted in a loss of activity, demonstrating the importance of the rigid ring structure for maintaining the correct orientation of substituents. dndi.org

Lead Optimization Strategies in Chemical Biology Research

Target Selectivity Enhancement Approaches

Achieving target selectivity is a critical objective in lead optimization to minimize off-target effects. For compounds incorporating the 4-(azetidin-1-yl)-4-ethylpiperidine scaffold, several strategies can be employed to enhance selectivity.

Modifications of the piperidine (B6355638) and azetidine (B1206935) rings are a primary approach. The nitrogen atoms in both rings can serve as points for derivatization. For instance, the piperidine nitrogen is often a key interaction point with target proteins. Altering its substitution can significantly impact selectivity. In studies on phosphodiesterase inhibitors, replacing a piperidine ring with a smaller azetidine ring resulted in a noticeable decrease in potency, suggesting that the larger piperidine scaffold was more favorable for the specific target's binding pocket. vu.nl This highlights the importance of ring size in achieving desired interactions.

Furthermore, introducing substituents onto the carbon atoms of either ring can create specific steric or electronic interactions that favor binding to the intended target over others. For example, in the development of histamine (B1213489) H3 receptor agonists, substitutions on the azetidine ring were crucial for activity. acs.org Similarly, for the this compound scaffold, adding functional groups to the azetidine ring could introduce new hydrogen bond donors or acceptors, or steric bulk, thereby refining the compound's interaction profile with a specific protein. The ethyl group at the 4-position of the piperidine also offers a site for modification to explore hydrophobic pockets within a target binding site.

Potency Improvement Methodologies

Improving the potency of a lead compound is a central goal of medicinal chemistry. Structure-activity relationship (SAR) studies are fundamental to this process. For the this compound scaffold, SAR can be systematically explored.

One key strategy involves modifying the core scaffold itself. Research on opioid receptor modulators showed that the flexibility and length of side chains attached to a piperidine core significantly influence binding affinity and efficacy. nih.gov For the this compound scaffold, this could involve using the azetidine nitrogen to attach various functional groups or linkers to other pharmacophores.

In the context of developing agonists for Toll-like receptors (TLRs), researchers found that the length of a carbon linker attached to an azetidine ring directly correlated with increased potency. acs.org Specifically, increasing the linker from zero to two carbons resulted in a significant boost in TLR7 activity. acs.org This principle could be applied to derivatives of this compound, where the azetidine serves as a launching point for a side chain designed to interact with a specific region of the target protein.

The following table, based on data from related heterocyclic compounds, illustrates how systematic modifications can influence biological activity.

| Compound ID | Core Scaffold Modification | Target | Activity (IC50/EC50) |

| Analog 1 | Piperidine Core | Opioid Receptor (MOR) | 6.3 nM (Ki) |

| Analog 2 | Piperazine (B1678402) Core (replaces Piperidine) | Opioid Receptor (MOR) | Similar to Analog 1 |

| Analog 3 | Azetidine with 1-carbon linker | TLR7 | ~15-28 fold increase vs no linker |

| Analog 4 | Azetidine with 2-carbon linker | TLR7 | Further 2-5 fold increase vs 1-carbon linker |

This table is illustrative and compiled from data on related but distinct molecular series to demonstrate general principles of potency improvement.

Optimization of Compound Stability for Research Applications

A common metabolic pathway for compounds containing N-alkyl groups is N-dealkylation. The ethyl group on the piperidine ring or substituents on the azetidine nitrogen could be susceptible to oxidative metabolism by cytochrome P450 enzymes. One strategy to enhance stability is to introduce steric hindrance near the nitrogen atoms to shield them from enzymatic activity.

Another approach is to block metabolically labile sites. For instance, if oxidation of the ethyl group is a primary metabolic route, replacing a hydrogen atom with a fluorine atom to create a fluoroethyl group can block this pathway, often leading to a significant increase in the compound's half-life in liver microsome stability assays. researchgate.net Research on phthalazinone derivatives showed that specific structural modifications were necessary to improve metabolic stability while maintaining high potency. vu.nl In one study, replacing a 4,4-disubstituted piperidine with a 3-substituted azetidine led to increased in vitro metabolic stability. researchgate.net

Development of Novel Chemical Entities based on this compound Scaffold

The this compound structure can serve as a versatile building block for the creation of novel and more complex chemical entities. Its rigid, three-dimensional nature makes it an attractive scaffold for orienting different pharmacophoric elements in space.

One area of growing interest is the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is critical for its efficacy, and rigid scaffolds like piperidine and azetidine are often incorporated into linkers to control the spatial orientation of the two binding moieties. The this compound scaffold could serve as an advanced, rigid linker, connecting a target-binding warhead to an E3 ligase ligand.

Furthermore, the synthesis of novel building blocks for drug discovery is an active area of research. acs.orgchemrxiv.org The development of synthetic routes to variously substituted this compound derivatives would provide a library of unique scaffolds for screening campaigns and for incorporation into new chemical entities with diverse biological activities. The unique spirocyclic-like nature of this scaffold, where the azetidine ring is attached to a quaternary center of the piperidine, provides a distinct vector for chemical exploration compared to simple substituted piperidines or azetidines.

Derivatization and Chemical Probe Development

Synthesis of Analogues for Radioligand Binding Studies

There is no specific information available on the synthesis of analogues of 4-(Azetidin-1-yl)-4-ethylpiperidine for radioligand binding studies.

In broader research on related structures, the synthesis of analogues often involves modification at several key positions to explore structure-activity relationships (SAR). For a hypothetical analogue synthesis of this compound, potential modifications could include:

Alteration of the ethyl group: Substitution with other alkyl or functionalized chains to probe the steric and electronic requirements of the binding pocket.

Modification of the azetidine (B1206935) ring: Introduction of substituents on the azetidine ring to investigate their impact on binding affinity and selectivity.

Modification of the piperidine (B6355638) nitrogen: N-alkylation or N-arylation of the piperidine ring, if not detrimental to the desired biological activity, to introduce different functionalities.

Such synthetic efforts would be guided by the specific biological target for which the radioligand is being developed. For instance, in the development of neurokinin-2 (NK2) receptor antagonists, various substituents on the azetidine ring of related piperidone structures were explored to enhance potency and metabolic stability. nih.gov Similarly, for nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, modifications to the azetidinyl moiety have been investigated. nih.gov

Preparation of Labeled Compounds for Imaging Modalities (e.g., PET)

There is no specific information available on the preparation of radiolabeled this compound for imaging modalities like Positron Emission Tomography (PET).

The development of PET radioligands typically involves the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), into the molecule of interest. The strategy for radiolabeling would depend on the chemical structure of the precursor and the desired position of the radiolabel.

For a hypothetical radiolabeling of a derivative of this compound, several strategies could be envisioned based on general radiochemical practices:

¹⁸F-Labeling: If a suitable precursor containing a leaving group (e.g., tosylate, mesylate, or nitro group) is available, nucleophilic substitution with [¹⁸F]fluoride is a common method. For example, derivatives of AZD5213 were radiolabeled with ¹⁸F for imaging the histamine (B1213489) H3 receptor. nih.gov

¹¹C-Labeling: Methylation of a precursor amine or thiol with [¹¹C]methyl iodide or [¹¹C]methyl triflate is a widely used technique.

The choice of radionuclide and labeling position is critical to ensure that the resulting radiotracer retains its biological activity and has appropriate pharmacokinetic properties for imaging. For example, in the development of PET ligands for monoacylglycerol lipase (B570770) (MAGL), piperazinyl azetidine scaffolds were successfully radiolabeled with ¹⁸F. nih.gov

Development of Bioconjugates for Mechanistic Research

There is no specific information available on the development of bioconjugates of this compound for mechanistic research.

Bioconjugation involves linking a molecule of interest to a biological macromolecule (e.g., a protein, antibody, or oligonucleotide) or a reporter molecule (e.g., a fluorescent dye or biotin). This technique is employed to study the distribution, target engagement, and mechanism of action of a compound.

The development of a bioconjugate of this compound would first require the synthesis of a derivative containing a reactive handle for conjugation. This could be a primary amine, a carboxylic acid, an alkyne, or an azide, which can then be coupled to the desired partner molecule using established bioconjugation chemistries. The choice of linker and conjugation site is crucial to preserve the biological activity of the parent compound.

While specific examples for the target compound are absent, the principles of bioconjugation are broadly applicable across small molecules.

Q & A

Q. What are the key physicochemical properties of 4-(Azetidin-1-yl)-4-ethylpiperidine, and how do they influence experimental handling?

Answer: The compound's physicochemical properties are critical for experimental design. Key parameters include:

These properties dictate storage conditions (e.g., inert atmosphere for hygroscopic materials) and solvent selection for reactions. For example, methanol or dichloromethane is preferred for dissolution in synthetic protocols .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

Answer: A common approach involves multi-step alkylation and cyclization :

Azetidine ring formation : Reacting 4-ethylpiperidine with azetidine precursors (e.g., 1,3-dihalopropanes) under basic conditions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of piperidine to azetidine precursor) and temperature (60–80°C) improves yields to ~75–85% .

For analogs, reductive amination or Mitsunobu reactions introduce substituents at the piperidine nitrogen .

Advanced Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

Answer: A 2³ factorial design evaluates three variables: temperature, solvent polarity, and catalyst loading. For example:

- Factors :

- Temperature (40°C vs. 80°C)

- Solvent (DCM vs. THF)

- Catalyst (0.5 mol% vs. 2 mol% Pd(OAc)₂)

- Response : Reaction yield and purity.

Data analysis via ANOVA identifies significant factors. For instance, higher temperatures (80°C) and THF increase yields by 20% due to improved intermediate solubility . This method reduces trial runs by 50% compared to one-factor-at-a-time approaches .

Q. How do structural modifications to this compound affect its biological activity, and how can contradictions in literature data be resolved?

Answer:

Q. Resolving data contradictions :

Validate assays : Compare results across orthogonal methods (e.g., SPR vs. radioligand binding) to rule out false positives .

Control variables : Standardize solvent (DMSO concentration ≤0.1%) and cell lines (e.g., HEK293 vs. CHO) to minimize variability .

Molecular docking : Use computational models (e.g., AutoDock Vina) to rationalize discrepancies in IC₅₀ values .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 2.8–3.2 ppm for piperidine protons) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., m/z 154.25 [M+H]⁺) with <2 ppm error .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect diastereomers .

For stability studies, accelerated degradation tests (40°C/75% RH for 4 weeks) monitor decomposition products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.